molecular formula C13H12N2O3 B14192980 [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid CAS No. 848137-31-5

[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid

Cat. No.: B14192980
CAS No.: 848137-31-5
M. Wt: 244.25 g/mol
InChI Key: CZYMQXVKBVLBKE-UHFFFAOYSA-N
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Description

[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-(dimethylamino)-4-oxoquinoline with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-4,7-dione derivatives.

    Reduction: Formation of 7-(dimethylamino)-4-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: can be compared with other quinoline derivatives such as:

    Quinoline-4-carboxylic acid: Similar structure but lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    7-Hydroxyquinoline: Contains a hydroxyl group instead of a dimethylamino group, leading to different reactivity and applications.

    4-Chloroquinoline:

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

848137-31-5

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-[7-(dimethylamino)-4-oxoquinolin-3-ylidene]acetic acid

InChI

InChI=1S/C13H12N2O3/c1-15(2)9-3-4-10-11(6-9)14-7-8(13(10)18)5-12(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

CZYMQXVKBVLBKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C(=CC(=O)O)C=N2

Origin of Product

United States

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